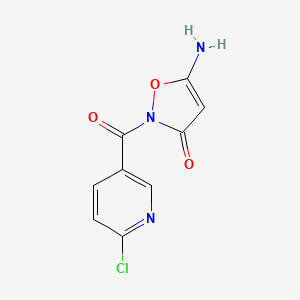

5-amino-2-(6-chloropyridine-3-carbonyl)-2,3-dihydro-1,2-oxazol-3-one

Descripción

5-Amino-2-(6-chloropyridine-3-carbonyl)-2,3-dihydro-1,2-oxazol-3-one is a heterocyclic compound featuring a fused oxazolone core substituted with a 6-chloropyridine-3-carbonyl group. The oxazolone ring (a five-membered ring containing oxygen and nitrogen) and the chloropyridine moiety confer unique electronic and steric properties, making it a candidate for diverse applications, including medicinal chemistry and materials science. Key attributes include:

- Core structure: 2,3-dihydro-1,2-oxazol-3-one.

- Substituents: 5-amino group and 6-chloropyridine-3-carbonyl at position 2.

- Electronic effects: The electron-withdrawing chloropyridine group may enhance electrophilicity, while the amino group contributes to hydrogen bonding.

Propiedades

IUPAC Name |

5-amino-2-(6-chloropyridine-3-carbonyl)-1,2-oxazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O3/c10-6-2-1-5(4-12-6)9(15)13-8(14)3-7(11)16-13/h1-4H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIQWEFYZCMJCRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)N2C(=O)C=C(O2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-(6-chloropyridine-3-carbonyl)-2,3-dihydro-1,2-oxazol-3-one typically involves the reaction of 6-chloropyridine-3-carboxylic acid with an appropriate amine and an isocyanate. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Structure and Composition

- Molecular Formula : C9H6ClN3O3

- Molecular Weight : 239.62 g/mol

- IUPAC Name : 5-amino-2-(6-chloropyridine-3-carbonyl)-2,3-dihydro-1,2-oxazol-3-one

Antitumor Activity

Research has demonstrated that derivatives of chloropyridine compounds, including 5-amino-2-(6-chloropyridine-3-carbonyl)-2,3-dihydro-1,2-oxazol-3-one, exhibit significant antitumor properties. A study highlighted the synthesis of various fused pyridine derivatives that showed promising results against different cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity. Preliminary studies indicate that it possesses inhibitory effects against a range of bacteria and fungi. The chloropyridine moiety is believed to enhance its interaction with microbial targets, leading to effective antimicrobial action .

Enzyme Inhibition

5-amino-2-(6-chloropyridine-3-carbonyl)-2,3-dihydro-1,2-oxazol-3-one has been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes such as acetylcholinesterase, which is crucial for treating neurodegenerative diseases like Alzheimer's . The structure allows for effective binding at the active sites of these enzymes.

Synthesis of Novel Compounds

This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, leading to the formation of new compounds with potentially useful biological activities . For example, it can be used in the synthesis of more complex heterocycles that may exhibit enhanced pharmacological properties.

Case Study 1: Antitumor Evaluation

In a study published in Medicinal Chemistry, researchers synthesized a series of pyridine derivatives based on 5-amino-2-(6-chloropyridine-3-carbonyl)-2,3-dihydro-1,2-oxazol-3-one and evaluated their antitumor activity against MCF-7 breast cancer cells. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting their potential as alternative treatments .

Case Study 2: Antimicrobial Activity Assessment

A comprehensive assessment was conducted to evaluate the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The study found that the compound displayed significant antimicrobial activity with minimum inhibitory concentrations comparable to established antibiotics .

Mecanismo De Acción

The mechanism of action of 5-amino-2-(6-chloropyridine-3-carbonyl)-2,3-dihydro-1,2-oxazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Compound ED: 5-Amino-2-(5-Amino-3-Methyl-1,2-Oxazol-4-yl)-3-Methyl-2,3-Dihydro-1,3,4-Oxadiazol-2-Ylium Bromide

Structural Similarities :

- Shared oxazole-derived core (oxazolone in the target compound vs. oxadiazole in ED).

- Presence of amino groups enhancing solubility and intermolecular interactions.

Key Differences :

5-(Piperidin-4-yl)-2,3-Dihydro-1,2-Oxazol-3-One Hydrobromide

Structural Similarities :

- Identical oxazolone core.

- Amino group at position 3.

Key Differences :

Insights :

- The piperidine substituent in the analog may improve blood-brain barrier penetration, whereas the chloropyridine group in the target compound could favor peripheral target engagement.

Angiotensin II Receptor Antagonists (Dihydrothiazole Derivatives)

Structural Context :

Functional Comparison :

Takeaway :

- The oxazolone core’s oxygen atom may reduce metabolic stability compared to sulfur-containing thiazoles but could improve hydrogen-bonding interactions.

Actividad Biológica

5-amino-2-(6-chloropyridine-3-carbonyl)-2,3-dihydro-1,2-oxazol-3-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies.

Chemical Structure and Properties

The compound features a dihydro-oxazole ring fused with a chloropyridine moiety. Its structure can be represented as follows:

This molecular configuration suggests the potential for various interactions with biological targets.

Synthesis

The synthesis of 5-amino-2-(6-chloropyridine-3-carbonyl)-2,3-dihydro-1,2-oxazol-3-one typically involves the reaction of 6-chloropyridine derivatives with appropriate carbonyl compounds and amines under controlled conditions. Specific methods may vary based on the desired purity and yield.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar compounds within the oxazole family. For instance, derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria. The following table summarizes findings related to the antimicrobial efficacy of related compounds:

| Compound | Target Organism | Activity (MIC μg/mL) | Reference |

|---|---|---|---|

| 5-amino-2-(6-chloropyridine) | Staphylococcus aureus | 25 | |

| 5-amino-2-(6-chloropyridine) | Escherichia coli | 50 | |

| 5-amino derivatives | Mycobacterium tuberculosis | 10 |

These results indicate that modifications on the chloropyridine scaffold can enhance biological activity.

Cytotoxicity Studies

In vitro cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. The compound's effects on various cancer cell lines were examined. The following data illustrates its cytotoxic potential:

These findings suggest that while the compound exhibits promising anticancer properties, further investigations are necessary to determine selectivity and mechanism of action.

Case Studies

Case Study 1: Antimicrobial Screening

A study conducted by researchers at Virginia Commonwealth University evaluated a series of oxazole derivatives for their antimicrobial activity. The derivatives were tested against standard bacterial strains, revealing that certain modifications led to enhanced activity against resistant strains such as MRSA and VRE, indicating a potential therapeutic application for infections caused by these pathogens .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

Research focusing on SAR has shown that the introduction of different substituents on the chloropyridine ring significantly affects biological activity. For example, compounds with electron-withdrawing groups demonstrated increased potency against bacterial strains compared to those with electron-donating groups .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.